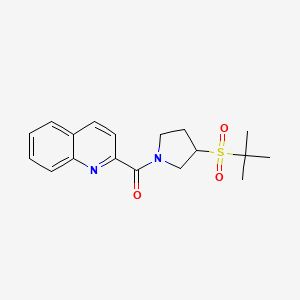
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide is a complex organic compound often explored for its potential applications in various scientific fields. Its structure consists of a cyclohexyl ring bonded to a pyrimidinyl group through an ether linkage, with a morpholine carboxamide functional group. This unique arrangement confers interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide typically involves multi-step organic reactions:
Formation of the Cyclohexyl Intermediate: : This step can be achieved through catalytic hydrogenation of a suitable precursor, such as cyclohexanone.
Pyrimidinyl Ether Formation: : The dimethylpyrimidine component is often synthesized via condensation reactions involving acetaldehyde and methylamine, followed by etherification.
Morpholine Carboxamide Synthesis: : The final step is the amide coupling reaction between the morpholine derivative and the carboxylic acid intermediate, often facilitated by coupling agents like EDCI or DCC in an organic solvent.
Industrial Production Methods
In an industrial setting, the production scales up using optimized conditions:
Bulk Reactors: : Large-scale hydrogenation reactors for the cyclohexyl component.
Continuous Flow Systems: : For the ether formation step to maintain consistent quality.
Automated Coupling Reactions: : Utilizing high-throughput systems for the final amide coupling.
Análisis De Reacciones Químicas
Types of Reactions
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: : Can involve oxidizing agents such as KMnO₄ or H₂O₂.
Reduction: : Typically uses reducing agents like LiAlH₄ or NaBH₄.
Substitution Reactions: : These can occur at the pyrimidinyl group using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Conditions such as acidic or basic media can be employed.
Reduction: : Often performed in an inert atmosphere with solvents like THF or ether.
Substitution: : Utilizes conditions like reflux or microwave irradiation.
Major Products Formed
Oxidation: : Can yield ketones or carboxylic acids.
Reduction: : Leads to alcohols or amines.
Substitution: : Can form a variety of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : Used in the development of novel catalysts for organic transformations.
Material Science: : Incorporated into polymers and resins for enhanced properties.
Biology
Bioactivity Studies: : Investigated for potential antibacterial or antifungal properties.
Medicine
Drug Development: : Explored as a candidate for new pharmaceutical agents.
Industry
Agricultural Chemicals: : Assessed for use in pesticides or herbicides.
Mecanismo De Acción
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Potential targets include enzymes and receptor proteins.
Pathways Involved: : Can involve inhibition of specific biological pathways or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)morpholine-4-carboxamide
N-((1r,4r)-4-(phenoxy)cyclohexyl)morpholine-4-carboxamide
Uniqueness
Structural Features: : The dimethylpyrimidinyl group provides distinct reactivity.
Reactivity: : Exhibits unique substitution patterns and reactivity compared to its analogs.
Propiedades
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-12-11-13(2)19-16(18-12)24-15-5-3-14(4-6-15)20-17(22)21-7-9-23-10-8-21/h11,14-15H,3-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUJDDVQHBAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
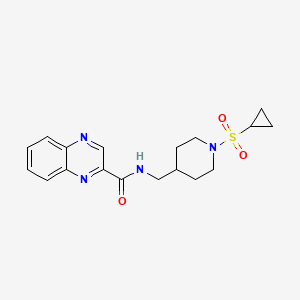

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)
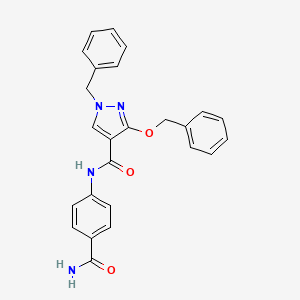
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592954.png)
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)
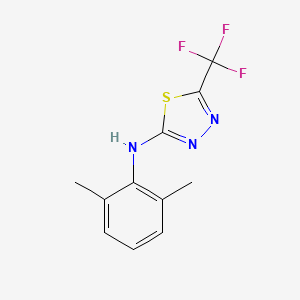
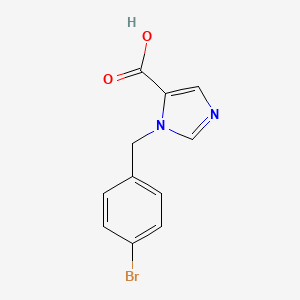
![4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine](/img/structure/B2592961.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)
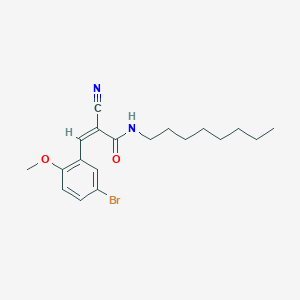
![N-(3,4-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2592966.png)
